molecular formula C6H9NO2 B2772950 (3-Ethyl-1,2-oxazol-4-yl)methanol CAS No. 1820651-17-9

(3-Ethyl-1,2-oxazol-4-yl)methanol

Cat. No. B2772950
CAS RN: 1820651-17-9
M. Wt: 127.143
InChI Key: ABBNFPHEZAOLPY-UHFFFAOYSA-N
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Description

“(3-Ethyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C6H9NO2 . It is a type of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .


Synthesis Analysis

The synthesis of oxazolines, including “this compound”, often involves various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one nitrogen and one oxygen atom . The exact mass of the molecule is 127.06300 .


Chemical Reactions Analysis

Oxazolines, including “this compound”, can undergo various chemical reactions. For example, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .

Scientific Research Applications

Oxidation and Catalysis

Research has demonstrated the potential of oxazole derivatives, including structures similar to (3-Ethyl-1,2-oxazol-4-yl)methanol, in catalyzing oxidation reactions. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has shown efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This application illustrates the role of oxazole derivatives in enhancing the catalytic behavior of heterogeneous catalysts, offering high activity, stability, and reusability in oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

Oxazole derivatives have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid medium. Studies have shown that these compounds significantly reduce the corrosion rate of mild steel, indicating their effectiveness as corrosion inhibitors. This is achieved through the adsorption of inhibitor molecules on the metal surface, highlighting the potential of this compound related compounds in corrosion protection applications (Rahmani et al., 2018).

Synthetic Chemistry and Catalysis

In synthetic chemistry, oxazole derivatives, akin to this compound, have been utilized in various catalytic and synthetic processes. For example, the direct conversion of ethylene glycol to methanol over a Pd/Fe(2)O(3) catalyst showcases the utility of oxazole-related structures in facilitating novel synthetic routes for methanol production from biomass or fossil fuels. This application not only diversifies natural resources for energy but also emphasizes the role of oxazole derivatives in catalyzing key chemical transformations (Wu et al., 2012).

Chemical Synthesis and Modifications

The chemical behavior of oxazole derivatives, including this compound, under various conditions has been a subject of study in synthetic organic chemistry. For instance, the stereoselective nucleophilic substitution of oxazepam and its racemization in acidic methanol and ethanol reveal the complex reaction dynamics and potential for synthetic modification inherent to oxazole compounds. These studies contribute to our understanding of the chemical properties and reactivity of oxazole derivatives, paving the way for their application in the synthesis of complex organic molecules (Yang, Bao, & Shou, 1996).

Future Directions

The future directions in the research of oxazoline-based compounds, including “(3-Ethyl-1,2-oxazol-4-yl)methanol”, involve the development of new eco-friendly synthetic strategies . There is a growing interest in the synthesis of oxazolines due to their significant biological activities and applications .

properties

IUPAC Name

(3-ethyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-6-5(3-8)4-9-7-6/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBNFPHEZAOLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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